2(5H)-Thiazolone, 4-(1-methylhydrazino)-
Description
Significance of the Thiazolone Core in Chemical Synthesis and Research
The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. researchgate.net It is a key structural component in numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs. researchgate.netwikipedia.org The thiazolone core, a derivative of thiazole featuring a carbonyl group, is recognized as a "privileged scaffold." This term signifies its ability to bind to multiple biological targets, making it a valuable starting point for the design of new drug-like molecules. ump.edu.pl
The significance of the thiazolone framework is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. Researchers have extensively explored these compounds, revealing potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govacs.org For instance, certain 4-thiazolidinones, a related class of thiazolone isomers, have been identified as effective agents against multidrug-resistant cancer. nih.gov The versatility of the thiazolone core allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with specific biological targets. ump.edu.pl This adaptability makes the thiazolone ring a powerful tool in diversity-oriented synthesis for the creation of new lead compounds in drug discovery. nih.gov
Table 1: Reported Biological Activities of Thiazolone and Thiazole Derivatives
| Biological Activity | References |
|---|---|
| Anticancer / Antitumor | ump.edu.plresearchgate.netnih.gov |
| Antimicrobial / Antibacterial | ump.edu.plresearchgate.netacs.org |
| Antifungal | researchgate.net |
| Antiviral | ump.edu.pl |
| Anti-inflammatory | nih.gov |
Contextualization of Hydrazino-Substituted Thiazolones in Heterocyclic Synthesis
The introduction of a hydrazine (B178648) or hydrazone moiety (-NHNH2 or =N-NH-) to a heterocyclic scaffold is a common strategy in medicinal chemistry to generate novel compounds with enhanced biological potential. Hydrazones, in particular, are known for their diverse pharmacological effects. The synthesis of hydrazino-substituted thiazolones often involves the reaction of a precursor, such as a thiosemicarbazone, with an α-halocarbonyl compound, a classic approach known as the Hantzsch thiazole synthesis. mdpi.comnih.gov
These synthetic routes provide access to a wide array of derivatives where the hydrazino group can act as a linker to other chemical moieties or participate directly in biological interactions. For example, studies have shown that condensing 4-hydrazino-pyrimidino-thiazolo-benzimidazole with various reagents can lead to the formation of fused heterocyclic systems like pyrazoles and triazoles. researchgate.net The resulting complex molecules often exhibit interesting biological profiles. Research into hydrazinylthiazole derivatives has demonstrated their potential as α-amylase inhibitors for diabetes management and as antimicrobial agents. nih.govmdpi.com The synthesis of these compounds is often straightforward, allowing for the creation of libraries of related structures for biological screening. mdpi.comresearchgate.net
Table 2: Synthetic Approaches for Hydrazino-Thiazole Derivatives
| Precursors | Reagents | Resulting Structure | References |
|---|---|---|---|
| Thiosemicarbazones | α-Haloacetophenones | 2-(2-Arylidenehydrazinyl)-thiazoles | nih.gov |
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetic acid | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | mdpi.com |
| Thiazole-carbohydrazide | Substituted benzaldehydes | Thiazole-hydrazones | mdpi.com |
Research Trajectory of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- and Related Analogs
Specific research focused solely on 2(5H)-Thiazolone, 4-(1-methylhydrazino)- (CAS No. 34551-16-1) is not extensively detailed in publicly available literature, suggesting it may be a novel compound or a specialized intermediate. chemsrc.com However, the research trajectory for this molecule can be inferred from the broader investigation into its structural analogs, namely hydrazino-thiazoles and substituted thiazolones.
The synthetic pathway to 2(5H)-Thiazolone, 4-(1-methylhydrazino)- would likely involve the cyclization of a thiosemicarbazide (B42300) derivative containing a methylhydrazine group with a suitable three-carbon electrophile. The research on related compounds provides a clear blueprint for potential applications and further studies. For instance, numerous studies have synthesized series of 2-hydrazinyl-thiazole derivatives and evaluated them for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. nih.govmdpi.com The general trend in this area of research is to synthesize a library of related analogs by varying the substituents on different parts of the molecule and then screening them for specific biological effects. This approach allows for the development of structure-activity relationships (SAR), which are crucial for designing more potent and selective compounds. acs.orgnih.gov Future research on 2(5H)-Thiazolone, 4-(1-methylhydrazino)- would likely follow this trajectory, involving its synthesis, full structural characterization, and subsequent evaluation in various biological assays to uncover its potential as a bioactive agent.
Structure
3D Structure
Properties
CAS No. |
34551-16-1 |
|---|---|
Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)3-2-9-4(8)6-3/h2,5H2,1H3 |
InChI Key |
KNJCTFZVIQWGDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=O)SC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5h Thiazolone, 4 1 Methylhydrazino and Its Derivatives
Established Organic Synthesis Pathways
The traditional synthesis of the 2(5H)-thiazolone ring and the subsequent introduction of the 1-methylhydrazino group rely on well-understood, stepwise organic reactions. These methods prioritize robust and reliable transformations, forming the bedrock of thiazolone chemistry.
Precursor Selection and Condensation Reactions for Thiazolone Ring Formation
The construction of the 2(5H)-thiazolone core is typically achieved through cyclocondensation reactions. A common and versatile approach is a variation of the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide-containing species. organic-chemistry.org For the synthesis of 2(5H)-thiazolones, precursors such as thiourea (B124793) or its derivatives are condensed with α-halo acids or esters.
For instance, the reaction between a substituted thiourea and an α-haloacetyl halide can lead to the formation of a thiazolone ring. mdpi.com The initial step involves the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbonyl carbon of the α-haloacetyl halide, followed by an intramolecular cyclization to form the heterocyclic ring. scielo.br Another established route involves the condensation of 2-chloro-N,N-disubstituted acetamides to form the 2-aminothiazol-4(5H)-one structure. researchgate.net
The selection of precursors is critical and dictates the substitution pattern on the final thiazolone ring. Key precursors and their resulting structures are outlined below.
| Precursor 1 | Precursor 2 | Resulting Core Structure |
| Thiourea | Ethyl bromoacetate | 2-Iminothiazolidin-4-one |
| Thiosemicarbazide (B42300) | Chloroacetic acid | 2-Hydrazinyl-1,3-thiazol-4(5H)-one |
| α-Haloketones | Thiourea | 2-Aminothiazole |
These foundational reactions provide reliable access to the core thiazolone structure, which can then be further functionalized.
Introduction of the 1-Methylhydrazino Moiety: Strategies and Mechanisms
Introducing the 1-methylhydrazino group onto the thiazolone ring can be accomplished through two primary strategies: incorporating the moiety into a precursor before cyclization or adding it to a pre-formed thiazolone ring.
In the first approach, a precursor such as 4-methylthiosemicarbazide (B147232) can be used in a condensation reaction with an appropriate α-halocarbonyl compound. nih.gov The 4-methylthiosemicarbazide already contains the required N-methylhydrazine fragment, which is integrated into the final structure during the ring-forming reaction. This method offers a direct route to hydrazinyl-thiazole derivatives. purkh.com
Alternatively, a nucleophilic substitution reaction on a pre-formed thiazolone ring can be employed. A thiazolone with a suitable leaving group at the 4-position (e.g., a halogen or a sulfonyl group) can be reacted with 1-methylhydrazine. The lone pair of electrons on the terminal nitrogen of 1-methylhydrazine acts as a nucleophile, displacing the leaving group to form the desired 2(5H)-thiazolone, 4-(1-methylhydrazino)-. The reaction mechanism typically proceeds via an SNAr (nucleophilic aromatic substitution) pathway if the ring has aromatic character, or a standard nucleophilic substitution on an sp2-hybridized carbon.
Multicomponent Reaction Approaches in Thiazolone Derivative Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazolone derivatives in a single step. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, minimizing waste and reducing the number of purification steps. researchgate.net
One such approach involves the reaction of an aldehyde, a thioamide-containing compound, and a source of the C2-N3-C4 fragment of the thiazole ring. For example, a three-component reaction between an arylglyoxal, a 1,3-dicarbonyl compound, and acetylthiourea can yield highly substituted thiazole derivatives. researchgate.net The Asinger reaction, another powerful MCR, can produce thiazolines from a ketone, sulfur, and ammonia, demonstrating the potential for one-pot construction of the core heterocycle. eurekaselect.com
Adapting these principles, a potential MCR for a 4-hydrazino-thiazolone derivative could involve the reaction of an aldehyde, a cyanomethylene compound, and a thiosemicarbazide derivative under specific catalytic conditions. mdpi.com Such strategies are highly valued for their efficiency in generating molecular diversity. nih.gov
Modern Synthetic Advancements
Recent progress in synthetic organic chemistry has led to the development of more sustainable and sophisticated methods for thiazolone synthesis. These advancements focus on the use of novel catalysts and the control of stereochemistry.
Catalytic Strategies in Thiazolone Synthesis: Exploration of Eco-friendly Catalysts
Modern synthetic chemistry increasingly emphasizes the use of green and sustainable methods. bepls.com This has led to the exploration of eco-friendly catalysts for thiazolone synthesis that are recyclable, non-toxic, and highly efficient. mdpi.comscilit.com
Chitosan (B1678972), a biodegradable polymer derived from chitin, has emerged as a promising green catalyst. nih.gov Cross-linked chitosan hydrogels have been used as heterogeneous biocatalysts for the synthesis of thiazole derivatives, offering high yields, mild reaction conditions, and the ability to be reused multiple times. mdpi.comscilit.com The amine groups within the chitosan structure are thought to facilitate the reaction by acting as a base to promote key proton transfer steps in the cyclization mechanism. mdpi.com
Another green catalyst that has been successfully employed is thiamine (B1217682) hydrochloride (Vitamin B1). tandfonline.com As a natural and biodegradable organocatalyst, Vitamin B1 has been shown to be effective in multicomponent reactions to produce thiazolones under environmentally friendly conditions. tandfonline.com These catalytic systems are often paired with energy-efficient techniques like ultrasonic or microwave irradiation to reduce reaction times and improve yields. mdpi.comnih.gov
| Catalyst | Reaction Type | Advantages |
| Chitosan Hydrogel | Cyclocondensation | Eco-friendly, recyclable, high yield, mild conditions. mdpi.comnih.gov |
| Thiamine HCl (Vitamin B1) | Multicomponent Cyclo-condensation | Biodegradable, green, efficient for heterocyclic synthesis. tandfonline.com |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Cyclocondensation | Eco-friendly, safe, recyclable, good to excellent yields. bepls.com |
Asymmetric Synthesis of Thiazolone Derivatives: Chiral Auxiliary and Organocatalysis Approaches
The development of asymmetric methods to synthesize chiral thiazolone derivatives is a significant area of research, as stereochemistry often plays a crucial role in the biological activity of molecules. rsc.orgresearchgate.net Two primary strategies have been successfully employed: the use of chiral auxiliaries and organocatalysis.
Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For thiazolone synthesis, a chiral auxiliary, such as an oxazolidinone, can be attached to one of the precursors. mdpi.comnih.gov This auxiliary directs the approach of incoming reagents from a specific face, leading to the formation of one enantiomer in excess. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. wikipedia.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also proven effective in various asymmetric transformations, including aldol (B89426) and Michael additions, which can be used to construct chiral thiazolone derivatives. scielo.org.mx
Organocatalysis Approaches: Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric reactions. rsc.orgresearchgate.net This field has provided powerful tools for the synthesis of enantiomerically enriched thiazolones. Cinchona alkaloid derivatives, for example, have been used as effective organocatalysts in enantioselective aza-Mannich additions and Michael additions involving thiazolone substrates. acs.orgpeptide-li.com These catalysts can create a chiral environment around the reactants, influencing the transition state and leading to high diastereo- and enantioselectivities. rsc.orgpeptide-li.com The development of these methods allows for the direct synthesis of optically active thiazolone derivatives, which is highly valuable for medicinal chemistry applications. acs.orgnih.govnih.gov
Solid-Phase Synthesis Techniques for Thiazolone Libraries
Solid-phase synthesis has emerged as a powerful technique for the rapid generation of large collections of molecules, known as chemical libraries, which are invaluable for structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.net This methodology has been successfully applied to the synthesis of various thiazole-containing heterocyclic libraries, including thiazolo-pyrimidinone and thiazolo[4,5-b]pyridine (B1357651) derivatives. mdpi.comnih.gov The core principle involves anchoring a starting material to a solid support, such as a Merrifield resin, and then carrying out a series of sequential reactions to build the desired molecular scaffold. mdpi.comresearchgate.net
A typical solid-phase synthesis strategy for a thiazole-based library involves several key steps. For instance, the synthesis of a thiazolo-pyrimidinone library was achieved in four steps, starting with the attachment of an intermediate to the resin. mdpi.com Subsequent reactions, such as Thorpe-Ziegler cyclization and further modifications, are performed on the resin-bound substrate. mdpi.comnih.gov One of the significant advantages of this approach is the simplification of the purification process; unreacted reagents and by-products can be easily washed away from the solid support, which retains the compound of interest. High yields, ranging from 65% to 97% for individual steps, have been reported, demonstrating the efficiency of this method. mdpi.comnih.govresearchgate.net
The final step involves cleaving the synthesized molecules from the solid support to yield the free compounds in solution. researchgate.net This high-throughput approach allows for the creation of diverse libraries by systematically varying the building blocks introduced at different stages of the synthesis. For example, a library of 57 distinct thiazolo-pyrimidinone derivatives was developed using this technique, providing a valuable resource for identifying potential hit compounds in drug discovery programs. mdpi.comnih.govresearchgate.net
Table 1: Representative Scheme for Solid-Phase Synthesis of a Thiazole Derivative Library
| Step | Description | Reactants/Conditions | Purpose |
| 1 | Resin Loading | Intermediate + Merrifield Resin, Acetone | Anchor the initial building block to the solid support. |
| 2 | Cyclization | Thorpe-Ziegler Reaction Conditions | Form the core thiazole ring structure on the resin. mdpi.comnih.gov |
| 3 | Diversification | Various functional groups (e.g., R¹, R², R³) | Introduce molecular diversity to the core scaffold. mdpi.com |
| 4 | Cleavage | Cleavage Reagent (e.g., TFA) | Release the final purified compounds from the resin. researchgate.net |
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Intermediates and Transition States
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The elucidation of transient species, such as reaction intermediates and transition states, provides critical insights into the reaction pathway. In the synthesis of thiazole and thiazolone derivatives, various intermediates have been identified through spectroscopic and analytical techniques. For example, in the synthesis of 2-thiazolines from amino alcohols, N-(β-hydroxy)thioamides and oxazolines have been established as key intermediates. acs.org Similarly, thiosemicarbazone intermediates are crucial in the formation of 2-hydrazinyl-1,3-thiazole derivatives, with their structures confirmed by characteristic signals in ¹³C-NMR and ¹H-NMR spectra. nih.gov
Monitoring reaction progress over time is a common strategy to detect and characterize intermediates. In the synthesis of imidazo[4,5-e] mdpi.comresearchgate.netthiazino[2,3-c] mdpi.comnih.govresearchgate.nettriazines, ¹H NMR monitoring revealed the formation of a transient ring-opened intermediate during the base-induced rearrangement of the starting thiazolotriazine. beilstein-journals.org This intermediate was observed to reach a maximum concentration before converting to the final, more stable product. beilstein-journals.org The formation of unidentified intermediates has also been noted through Thin Layer Chromatography (TLC) during the synthesis of thiazolo[5,4-d]thiazoles, highlighting the complexity of these reaction pathways. mdpi.com The high reactivity of the amino and active methylene (B1212753) groups adjacent to the carbonyl function in the thiazolidinone ring makes them susceptible to various transformations, often proceeding through well-defined intermediates. researchgate.net
Kinetic and Thermodynamic Control in Thiazolone-Forming Reactions
When a reaction can proceed through competing pathways to yield different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed fastest, i.e., via the pathway with the lowest activation energy. youtube.comlibretexts.org In contrast, thermodynamic control predominates in reversible reactions, where the major product is the most stable one, regardless of its rate of formation. wikipedia.orgjackwestin.com
This principle is highly relevant to the synthesis of substituted thiazolones, where different isomers may be possible. The reaction conditions, particularly temperature and reaction time, are critical in determining which pathway is favored. youtube.com
Kinetic Control: Favored by low temperatures and short reaction times. These conditions provide enough energy to overcome the lower activation energy barrier to form the kinetic product, but not enough for the reverse reaction or to overcome the higher activation energy barrier to the thermodynamic product. libretexts.orguc.edu
Thermodynamic Control: Favored by higher temperatures and longer reaction times. The increased thermal energy allows the system to overcome both activation barriers, establishing an equilibrium that ultimately favors the formation of the most stable thermodynamic product. youtube.comuc.edu
In the context of thiazolone synthesis, a reaction might yield a less substituted (kinetic) isomer faster at a low temperature. However, upon heating, this isomer could rearrange or equilibrate to a more stable, highly substituted (thermodynamic) isomer. wikipedia.org
Table 2: Conceptual Energy Profile for Kinetic vs. Thermodynamic Product Formation
| Parameter | Kinetic Product | Thermodynamic Product |
| Relative Stability | Less Stable (Higher Energy) | More Stable (Lower Energy) |
| Activation Energy (Ea) | Lower | Higher |
| Rate of Formation | Faster | Slower |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Influence of Reaction Conditions on Product Selectivity and Yield
The outcome of a chemical synthesis, in terms of both product yield and selectivity, is profoundly influenced by the specific reaction conditions employed. Key parameters include temperature, solvent, reaction time, and the presence of catalysts or auxiliary reagents. The optimization of these conditions is a crucial step in developing an efficient synthetic route. mdpi.com
The choice of solvent can significantly impact reaction rates and yields by affecting reagent solubility and mediating reaction pathways. For instance, in the synthesis of a 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one derivative, tetrahydrofuran (B95107) (THF) was chosen over alcoholic solvents because it provided better dissolution of the reagents, leading to improved reaction conditions. mdpi.com In another study on the synthesis of thiazolo[5,4-d]thiazoles, various deep eutectic solvents (DESs) were tested, with an L-proline and ethylene (B1197577) glycol mixture ultimately providing the cleanest crude product. mdpi.com
Temperature and reaction time are also critical variables. A study on a base-induced rearrangement found that increasing the amount of potassium hydroxide (B78521) (KOH) and extending the reaction time improved the yield of the desired product, even at room temperature. beilstein-journals.org Furthermore, the addition of auxiliary reagents can be pivotal. The yield for the formation of a specific thiazolo[5,4-d]thiazole (B1587360) derivative dramatically increased from 8% to 75% upon the addition of sodium metabisulfite (B1197395) (Na₂S₂O₅), which facilitates a key dehydrogenation step. mdpi.com
Table 3: Example of Reaction Condition Optimization for the Synthesis of TzTz 1 mdpi.com
| Entry | Solvent System | Temperature (°C) | Additive | Time (h) | Outcome |
| 1 | L-proline:Glycerol (1:2) | 110 | None | 24 | Slow conversion, product formed |
| 2 | L-proline:Glycerol (1:2) | 45 | None | 24 | Starting material consumed, no product, intermediate observed |
| 3 | L-proline:Glycerol (1:2) | 75 | None | 5 | Intermediate consumed, impurities formed |
| 4 | L-proline:EG (1:50) | 130 | None | 1 | 8% Yield |
| 5 | L-proline:EG (1:50) | 130 | Na₂S₂O₅ | 1 | 75% Yield |
Chemical Reactivity and Derivatization Strategies of 2 5h Thiazolone, 4 1 Methylhydrazino
Fundamental Reactivity of the Thiazolone Ring System
The 2(5H)-thiazolone ring is a versatile heterocyclic scaffold that exhibits a range of reactive properties. Its reactivity is influenced by the presence of nitrogen, sulfur, and carbonyl functionalities within the five-membered ring.
Electrophilic and Nucleophilic Sites on the Thiazolone Heterocycle
The thiazolone ring possesses distinct sites susceptible to both electrophilic and nucleophilic attack. The distribution of electron density within the ring, influenced by the heteroatoms and the carbonyl group, governs its reactivity profile.
Nucleophilic Sites:
The nitrogen atom in the ring can act as a nucleophilic center.
The sulfur atom, with its lone pairs of electrons, also contributes to the nucleophilicity of the heterocycle. acs.org
Electrophilic Sites:
The carbonyl carbon (C5) is a primary electrophilic site due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. nih.govacs.org
The C2 position can also exhibit electrophilic character and is a site for nucleophilic substitution. researchgate.net
The C4 carbon, bonded to the methylhydrazino group, can also be an electrophilic center. researchgate.net
The reactivity of these sites can be modulated by the nature of the substituents on the ring.
| Site | Character | Reactivity |
| Ring Nitrogen | Nucleophilic | Can participate in alkylation, acylation, and other reactions with electrophiles. |
| Ring Sulfur | Nucleophilic | Can be involved in coordination with metals and reactions with electrophiles. acs.org |
| Carbonyl Carbon (C5) | Electrophilic | Susceptible to nucleophilic attack, leading to ring-opening reactions. nih.govacs.org |
| C2 Carbon | Electrophilic | Can undergo nucleophilic substitution reactions. researchgate.net |
| C4 Carbon | Electrophilic | Can be a target for nucleophilic attack. researchgate.net |
Tautomeric Forms and Their Influence on Reactivity
Thiazolone derivatives can exist in different tautomeric forms, which can significantly influence their chemical reactivity. The potential for tautomerism in 2(5H)-thiazolones involves keto-enol and thione-thiol equilibria. The specific tautomeric forms present depend on factors such as the solvent, pH, and the nature of substituents. nih.gov For 2(5H)-thiazolone, the keto form is generally predominant. However, the presence of the hydrazino group at the C4 position can influence the tautomeric equilibrium. The existence of different tautomers provides multiple pathways for reaction, as each tautomer can exhibit a unique reactivity profile. For instance, the enol tautomer can react with electrophiles at the oxygen atom, while the keto form reacts at the nitrogen or carbon atoms.
Reactivity Profiles of the 1-Methylhydrazino Substituent
Nucleophilic Character of the Hydrazino Group
The hydrazino group is inherently nucleophilic due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The terminal nitrogen atom of the 1-methylhydrazino group is generally the more nucleophilic center. This nucleophilicity allows the hydrazino group to react with a wide range of electrophiles. For instance, hydrazine-based derivatization reagents are commonly used to react with carbonyl compounds to form hydrazones. nih.gov The nucleophilicity of hydrazines has been studied, and it is known that methyl substitution can influence their reactivity. researchgate.netacs.org
Reactions Involving Nitrogen Atom Transformations
The nitrogen atoms of the 1-methylhydrazino group can undergo various transformations, leading to the formation of new heterocyclic systems or functional groups. These reactions are valuable for the further derivatization of the parent molecule. For example, hydrazino groups can be cyclized to form pyrazole (B372694) or triazole rings. researchgate.net The reaction with carbonyl compounds to form hydrazones is a common transformation. mdpi.com Furthermore, unusual pyrimidine-to-pyrazole conversions have been observed in reactions of hydrazines with certain pyrimidine (B1678525) derivatives. documentsdelivered.com
| Reaction Type | Reagent/Condition | Product Type |
| Hydrazone formation | Aldehydes, Ketones | Hydrazones |
| Cyclization | β-Diketones, β-Ketoesters | Pyrazoles researchgate.net |
| Acylation | Acid chlorides, Anhydrides | Acylhydrazides |
| Schiff base formation | Carbonyl compounds | Schiff bases |
Strategic Derivatization for Molecular Modification
The presence of multiple reactive sites in 2(5H)-Thiazolone, 4-(1-methylhydrazino)- allows for a variety of strategic derivatization approaches to modify its molecular structure. These modifications can be targeted at either the thiazolone ring or the 1-methylhydrazino substituent.
Derivatization of the Thiazolone Ring:
N-Alkylation/Acylation: The ring nitrogen can be functionalized through reactions with alkyl halides or acylating agents.
Ring-opening reactions: The carbonyl group at C5 can be targeted by strong nucleophiles, leading to the opening of the thiazolone ring. nih.govacs.org This can be a useful strategy for the synthesis of acyclic thioamides.
Derivatization of the 1-Methylhydrazino Substituent:
Condensation reactions: The nucleophilic hydrazino group can be condensed with various carbonyl-containing compounds to introduce new functionalities. nih.gov
Heterocyclization: The hydrazino group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles. researchgate.netbeilstein-journals.org This approach is widely used to generate novel compounds with diverse chemical and biological properties.
The combination of these strategies allows for the systematic modification of the 2(5H)-Thiazolone, 4-(1-methylhydrazino)- scaffold, providing access to a wide range of derivatives with potentially new and interesting properties.
Site-Selective Functionalization of the Thiazolone Core
The 2(5H)-thiazolone core possesses several potential sites for functionalization, including the nitrogen and sulfur heteroatoms, the carbonyl group, and the carbon atoms of the ring. The reactivity of this core is influenced by the electron-donating effect of the 1-methylhydrazino substituent.
While specific literature on the site-selective functionalization of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- is not abundant, the reactivity can be inferred from related thiazole (B1198619) and thiazolone structures. Thiazole rings are known to undergo various modifications. For instance, the functionalization of the thiazole moiety is a key step in the synthesis of various bioactive compounds. nih.gov The presence of a sulfone group on a thiazole ring can facilitate diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov
In the context of the 2(5H)-thiazolone ring, the nitrogen atom can potentially be alkylated or acylated. The carbonyl group at the 2-position can undergo reactions typical of amides. The methylene (B1212753) group at the 5-position is activated by the adjacent carbonyl and sulfur atom, making it susceptible to condensation reactions with aldehydes and ketones, particularly under basic conditions. This reactivity is analogous to the Knoevenagel condensation.
Furthermore, electrophilic substitution on the thiazole ring itself, while generally difficult due to the electron-withdrawing nature of the heteroatoms, might be possible under specific conditions, with the position of substitution being directed by the existing substituents.
Table 1: Potential Site-Selective Functionalization Reactions of the Thiazolone Core
| Reactive Site | Reagent/Reaction Type | Potential Product |
| N-H of thiazolone | Alkyl halides, Acyl chlorides | N-substituted thiazolone derivatives |
| C=O (carbonyl) | Reducing agents (e.g., LiAlH4) | Thiazolidine derivatives |
| CH2 at C5 | Aldehydes/Ketones (Knoevenagel) | 5-alkylidene-2(5H)-thiazolone derivatives |
| Thiazole Ring | Electrophilic substitution | Halogenated or nitrated derivatives |
Modification of the 1-Methylhydrazino Side Chain
The 1-methylhydrazino side chain is a highly nucleophilic and reactive functional group, making it a primary target for derivatization. The terminal nitrogen atom of the hydrazine (B178648) moiety is particularly reactive towards electrophiles.
A common and extensively studied reaction of hydrazino groups on heterocyclic scaffolds is their condensation with aldehydes and ketones to form the corresponding hydrazones. semanticscholar.orgnih.gov This reaction is typically carried out in a suitable solvent like ethanol, often with acid catalysis. mdpi.com The resulting hydrazone derivatives can exhibit a range of biological activities. semanticscholar.orgdistantreader.org For example, the synthesis of thiazole-hydrazone conjugates has been a subject of interest in medicinal chemistry. distantreader.org
The general reaction involves the nucleophilic attack of the terminal amino group of the 1-methylhydrazino moiety on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the stable hydrazone. This strategy has been employed to synthesize a wide array of thiazolylhydrazone derivatives with potential applications as therapeutic agents. semanticscholar.orgnih.gov
Table 2: Derivatization Reactions of the 1-Methylhydrazino Side Chain
| Reagent Type | Functional Group Introduced | Product Class |
| Aldehydes/Ketones | Imino | Hydrazones |
| Acid Chlorides/Anhydrides | Acyl | Acylhydrazides |
| Isocyanates | Carbamoyl | Semicarbazides |
| Isothiocyanates | Thiocarbamoyl | Thiosemicarbazides |
Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization is a crucial strategy in analytical chemistry to improve the detection and separation of analytes. For a compound like 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, the reactive 1-methylhydrazino group is an ideal handle for introducing moieties that enhance its analytical properties.
The formation of hydrazones, as mentioned previously, is not only a synthetic strategy but also a widely used derivatization technique for analytical purposes. By reacting the hydrazino group with a chromophoric or fluorophoric aldehyde or ketone, a derivative with strong UV-Vis absorbance or fluorescence can be produced. This significantly enhances the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.
For mass spectrometry (MS) based analysis, derivatization can be employed to improve ionization efficiency and impart a specific mass shift for targeted analysis. Reagents that introduce a readily ionizable group or a heavy isotope label can be reacted with the 1-methylhydrazino moiety.
In the context of separation, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds. The active hydrogens on the thiazolone ring and the hydrazino side chain can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce more volatile derivatives suitable for GC analysis.
The choice of derivatization reagent depends on the analytical technique being employed and the specific requirements for sensitivity and selectivity. The principles of derivatizing hydrazine and related functional groups are well-established and can be applied to 2(5H)-Thiazolone, 4-(1-methylhydrazino)- for its effective analysis in various matrices.
Table 3: Analytical Derivatization Strategies
| Analytical Technique | Derivatization Goal | Example Reagent(s) |
| HPLC-UV/Vis | Introduce a chromophore | Dinitrophenylhydrazine (DNPH), Benzaldehyde |
| HPLC-Fluorescence | Introduce a fluorophore | Dansyl chloride, Fluorescamine |
| Mass Spectrometry | Improve ionization/mass shift | Reagents with easily ionizable groups |
| Gas Chromatography | Increase volatility/thermal stability | BSTFA, MSTFA (silylation) |
Advanced Spectroscopic and Structural Elucidation of Thiazolone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 2(5H)-Thiazolone, 4-(1-methylhydrazino)-. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, it is possible to unambiguously confirm the compound's constitution, connectivity, and stereochemistry.
Comprehensive 1D (¹H, ¹³C) NMR Analysis for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of magnetically active nuclei within a molecule. For a definitive structural confirmation of 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, the analysis of chemical shifts (δ), signal multiplicities, and integral values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, is crucial.
While specific data for the target compound is not available, the analysis of a closely related analog, 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one , offers valuable insights into the expected spectral features. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons of the methylhydrazino moiety, the protons of the thiazolone ring, and any exchangeable NH protons. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The protons on the thiazolone ring would have characteristic chemical shifts depending on their electronic environment. The NH protons of the hydrazino group would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, distinct signals would be expected for the carbonyl carbon (C=O) of the thiazolone ring, the carbon atoms of the heterocyclic ring, and the methyl carbon of the methylhydrazino group. The carbonyl carbon would resonate at a significantly downfield chemical shift.
A representative dataset from the analog 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is presented below researchgate.net:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂ (thiazolone ring) | 3.98 (s, 2H) | 33.15 |
| Aromatic CH | 7.35 (t, 2H, J = 7.5 Hz), 7.40–7.58 (m, 4H), 7.75 (d, 1H, J = 7.4 Hz), 7.78–7.91 (m, 2H) | 120.46, 120.49, 121.90, 128.23, 129.82, 130.85, 131.09, 131.38, 136.12, 140.26, 141.30 |
| NH | 12.26 (br. s, 1H) | - |
| C=N | - | 156.02 |
| C=O | - | 168.30 |
| N=C–S | - | 174.04 |
| Note: The aromatic signals are from the fluorenylidene group in the analog and would not be present in the target compound. |
For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, the expected signals would include those for the N-CH₃ group and the protons on the thiazolone ring, which would differ from the presented analog data.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, providing detailed information about the molecular structure that is often not discernible from 1D spectra alone.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, COSY would be used to confirm the connectivity of protons within the thiazolone ring and any potential couplings involving the NH protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. In the case of 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, NOESY could reveal through-space interactions between the methyl group protons and protons on the thiazolone ring, providing insights into the molecule's preferred conformation.
While specific 2D NMR data for the target compound is not available, the application of these techniques is a standard and essential part of the structural elucidation of novel heterocyclic compounds.
Solid-State NMR for Crystalline Structure Verification
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable information about the local electronic environment and internuclear distances in the solid state.
For a crystalline compound like 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, ssNMR can be used to:
Confirm the Crystalline Form: Different polymorphs of a compound will often give distinct ssNMR spectra.
Determine Tautomeric Forms: In the solid state, molecules may exist in a specific tautomeric form which can be identified by ssNMR.
Probe Intermolecular Interactions: ssNMR can provide insights into hydrogen bonding and other intermolecular interactions within the crystal lattice.
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solids. While specific solid-state NMR data for 2(5H)-Thiazolone, 4-(1-methylhydrazino)- is not documented in the literature, its application would be a valuable complementary technique to single-crystal X-ray diffraction for a complete structural characterization in the solid phase.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.
For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, with a molecular formula of C₄H₇N₃OS, the expected exact mass can be calculated.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 146.0439 |
| [M+Na]⁺ | 168.0258 |
| [M-H]⁻ | 144.0283 |
By comparing the experimentally measured m/z value from an HRMS analysis to the calculated exact mass, the molecular formula can be confirmed with a high degree of confidence. Novel hydrazinylthiazol-4(5H)-ones have been authenticated using HRMS in various studies. researchgate.net
Fragmentation Pattern Analysis for Structural Features
In addition to providing the molecular weight, mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), causes the molecule to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" of the molecule and offers valuable insights into its structure.
For thiazolone derivatives, common fragmentation pathways often involve the cleavage of the heterocyclic ring. The presence of the hydrazino and methyl groups in 2(5H)-Thiazolone, 4-(1-methylhydrazino)- would also lead to characteristic fragmentation patterns.
Based on the fragmentation of related thiazole (B1198619) and thiazolidinone structures, some expected fragmentation pathways for 2(5H)-Thiazolone, 4-(1-methylhydrazino)- could include:
Loss of the methyl group (•CH₃).
Cleavage of the N-N bond in the hydrazino moiety.
Ring cleavage of the thiazolone nucleus, potentially with loss of CO or other small neutral molecules.
Rearrangement reactions followed by fragmentation.
The fragmentation of 5-aryl-2-[(thiophen-2-ylmethylene)-hydrazino]-thiazole derivatives, for instance, shows initial fragmentation to the corresponding 5-aryl-2-amino-thiazole ion. mdpi.com This suggests that cleavage of the hydrazone bond is a likely initial fragmentation step. The mass fragmentation of pyrimidinethiones and thiazolo[3,2-a]pyrimidines also shows characteristic losses of functional groups and decomposition of the heterocyclic rings. researchgate.net
Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of compounds in complex mixtures. For thiazolyl hydrazone derivatives, LC-MS/MS provides high sensitivity and selectivity.
In a typical analysis of a related compound, 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole, a C18 column was used for separation with a mobile phase of acetonitrile and 0.1% formic acid. nih.gov Detection was achieved using electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) enhancing specificity. nih.gov For the target compound, 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, one would expect the protonated molecule [M+H]⁺ as the precursor ion. Fragmentation (MS/MS) would likely involve cleavage of the hydrazino bond and fragmentation of the thiazolone ring, yielding specific product ions that can be used for unambiguous identification and quantification. Derivatization with agents like 2-hydrazinoquinoline (HQ) has also been employed to enhance the LC-MS analysis of molecules with carbonyl and carboxylic acid groups, though this may not be necessary for the target compound itself. mdpi.com
Table 1: Representative LC-MS/MS Parameters for Analysis of a Thiazolyl Hydrazone Derivative
| Parameter | Value |
|---|---|
| Column | C18 end-capped |
| Mobile Phase | Acetonitrile - 0.1% Formic Acid (85:15, v/v) |
| Ionization Mode | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 286.1 [M+H]⁺ |
| Product Ions (m/z) | 176.1 (quantifier), 112.2 (qualifier) |
Data from a study on 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole serves as a relevant example. nih.gov
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is fundamental for identifying the functional groups within a molecule. For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, characteristic absorption bands would be expected for the carbonyl group (C=O), the amine (N-H) and imine (C=N) functionalities, and the thiazolone ring structure.
In related thiazolidinone and thiazole derivatives, the following characteristic peaks are commonly observed:
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bonds in the hydrazino group. mdpi.com
C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group in the thiazolone ring is expected around 1680-1730 cm⁻¹. For example, a similar thiazol-4(5H)-one derivative showed a C=O stretch at 1683 cm⁻¹. mdpi.com
C=N Stretching: The imine bond within the hydrazino linkage and the C=N bond within the ring would exhibit stretching vibrations in the 1590-1650 cm⁻¹ region. mdpi.comnih.gov
C-S Stretching: Vibrations associated with the carbon-sulfur bond in the thiazole ring typically appear in the fingerprint region, around 600-800 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for 2(5H)-Thiazolone, 4-(1-methylhydrazino)-
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Class |
|---|---|---|
| N-H Stretch (Hydrazino) | 3100 - 3400 | Hydrazinyl-thiazole derivatives mdpi.com |
| C-H Stretch (Methyl) | 2850 - 3000 | General Alkanes |
| C=O Stretch (Thiazolone) | 1680 - 1730 | Thiazol-4(5H)-one derivatives mdpi.com |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2(5H)-Thiazolone, 4-(1-methylhydrazino)- structure contains a conjugated system involving the C=C double bond, the nitrogen and sulfur atoms of the ring, the carbonyl group, and the hydrazino moiety.
Studies on related 2,4-diaminotriazine-thiazoles have shown two major absorption bands in the ranges of 281-304 nm and 320-364 nm. researchgate.net Similarly, other thiazolidine derivatives exhibit absorption maxima (λmax) in the UV region. researchgate.net For the target compound, electronic transitions such as n→π* and π→π* are expected. The exact position of the absorption maxima would be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the λmax (solvatochromism).
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for 2(5H)-Thiazolone, 4-(1-methylhydrazino)- has not been reported, analysis of related heterocyclic systems provides insight into expected structural features.
For instance, the crystal structure of a complex triazole derivative confirmed its molecular conformation and identified intermolecular interactions like hydrogen bonding. mdpi.com Similarly, a study on substituted triazolopyridazinoindole derivatives detailed bond lengths, bond angles, and crystal packing, confirming the planarity and conformation of the fused ring systems. mdpi.com A crystallographic study of the target compound would precisely determine the planarity of the thiazolone ring, the geometry of the methylhydrazino substituent, and the nature of intermolecular hydrogen bonding involving the N-H and C=O groups, which dictates the crystal packing.
Integrated Spectroscopic Methodologies for Complex Structure Elucidation
The unambiguous structural elucidation of novel compounds relies on the integration of multiple spectroscopic techniques. Synthesis of new thiazole and thiazolidinone derivatives is typically followed by a comprehensive characterization using a combination of IR, NMR (¹H and ¹³C), and mass spectrometry. nih.govscielo.org.za
For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, an integrated approach would be essential. Mass spectrometry would confirm the molecular weight and elemental composition. IR spectroscopy would identify key functional groups as outlined above. ¹H and ¹³C NMR spectroscopy would reveal the precise connectivity of atoms, showing signals for the methyl group, the methylene (B1212753) protons in the thiazolone ring, and the exchangeable N-H protons. Combining these techniques provides complementary information, leading to a confident and complete structural assignment. In cases where single crystals can be grown, X-ray crystallography provides the ultimate confirmation of the proposed structure. mdpi.commdpi.com
Computational Chemistry and Theoretical Investigations of 2 5h Thiazolone, 4 1 Methylhydrazino
Computational Studies on Reactivity and Reaction Mechanisms
Reaction Coordinate Analysis and Activation Energy Calculations:No computational studies detailing reaction coordinates or the calculation of activation energies for any potential reactions involving this compound are present in the searched literature.
To fulfill the user's request for a scientifically accurate article, the underlying research data is essential. Without it, any attempt to generate the specified content would be speculative and would not meet the required standards of accuracy and detail.
Prediction of Reaction Sites and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity of molecules, offering insights into where chemical reactions are most likely to occur. For 2(5H)-Thiazolone, 4-(1-methylhydrazino)-, key aspects of its reactivity can be elucidated through the analysis of its electronic structure, primarily via Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region most susceptible to accepting electrons from a nucleophile. researchgate.net For thiazolone derivatives, the distribution of these orbitals dictates the selectivity of their reactions.
Electrophilic Attack: The sites with the highest HOMO density are the most probable locations for electrophilic attack. In 4-(1-methylhydrazino)-2(5H)-thiazolone, the hydrazino group and the sulfur atom in the thiazolone ring are electron-rich. Therefore, these areas, particularly the terminal nitrogen of the hydrazino group, are expected to exhibit high HOMO density, making them preferred sites for reactions with electrophiles.
Nucleophilic Attack: The sites with the highest LUMO density are the most susceptible to nucleophilic attack. The carbonyl carbon (C=O) of the thiazolone ring is inherently electrophilic due to the electronegativity of the oxygen atom. This carbon atom is expected to be a primary site for nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). For 4-(1-methylhydrazino)-2(5H)-thiazolone, the MEP map would likely show a negative potential around the carbonyl oxygen and the hydrazino nitrogens, and a positive potential around the carbonyl carbon and the N-H protons. These maps are crucial for understanding and predicting the regioselectivity of reactions.
The interplay of these factors allows for precise predictions of reaction sites, which is invaluable for designing synthetic routes and understanding potential metabolic pathways. nih.gov
Molecular Modeling and Simulation
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. This is typically performed using computational methods like Density Functional Theory (DFT). nih.gov
The key rotatable bonds in this molecule are around the C4-N bond connecting the thiazolone ring to the hydrazino group and the N-N bond of the hydrazino moiety. Rotation around these bonds gives rise to different conformers.
Ring Conformation: The 2(5H)-thiazolone ring itself is nearly planar but can adopt slight envelope or half-chair conformations depending on the substituents. researchgate.net
Substituent Orientation: The orientation of the 4-(1-methylhydrazino) group relative to the ring is critical. DFT calculations can determine the potential energy surface as a function of the dihedral angles of the key rotatable bonds. The lowest energy conformations represent the most populated states of the molecule. nih.gov Steric hindrance between the methyl group, the hydrazino protons, and the thiazolone ring will play a significant role in determining the preferred conformers. It is expected that conformers minimizing these steric clashes will be energetically more favorable. nih.gov
Understanding the stable conformers is essential as only specific conformations may be able to bind to a biological target or participate in a particular reaction.
The 4-(1-methylhydrazino)-2(5H)-thiazolone molecule possesses several functional groups capable of forming hydrogen bonds, which are critical for its interactions with other molecules, including solvents and biological receptors. mdpi.com
Hydrogen Bond Donors: The molecule has two N-H groups within the methylhydrazino moiety that can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ring nitrogen (C=N), and the nitrogen atoms of the hydrazino group can all act as hydrogen bond acceptors. mjcce.org.mk
These capabilities allow the molecule to form a network of intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state and influence its solubility and crystal packing. researchgate.net In a biological context, these hydrogen bonds are fundamental for ligand-receptor binding. For instance, the N-H groups could interact with acceptor sites like carboxylate or carbonyl groups on a protein, while the carbonyl oxygen could accept a hydrogen bond from a donor group like an amide or hydroxyl group on the receptor. nih.gov Molecular dynamics simulations can be employed to study the stability and dynamics of these hydrogen bonds over time, providing a more detailed picture of the molecule's interaction profile. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net
For classes of compounds like thiazolone derivatives, both 2D and 3D QSAR models have been successfully developed to guide the design of new, more potent analogs. nih.govresearchgate.net
2D QSAR: These models correlate biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., logP), electronic properties, and topological indices. laccei.org Multiple Linear Regression (MLR) is a common technique used to build the model equation. For a series of thiazole (B1198619) derivatives, a 2D QSAR model might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... laccei.org These models are computationally less intensive and are useful for identifying key general properties that influence activity.
3D QSAR: These models consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. nih.gov
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. nih.gov
The results of 3D QSAR studies are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are predicted to either increase or decrease activity. For example, a map might show that a bulky, electropositive group at a certain position on the thiazolone scaffold is favorable for activity. researchgate.net The statistical reliability of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Table 1: Comparison of 2D and 3D QSAR Methodologies for Thiazolone Derivatives
| Feature | 2D QSAR | 3D QSAR (CoMFA/CoMSIA) |
|---|---|---|
| Input Data | 2D structural information and calculated descriptors | 3D aligned molecular structures |
| Descriptors | Topological, physicochemical, electronic indices | Steric, electrostatic, hydrophobic, H-bond fields |
| Computational Cost | Low to moderate | High |
| Key Output | A mathematical equation relating descriptors to activity | 3D contour maps indicating favorable/unfavorable regions |
| Primary Use | Identifying key molecular properties influencing activity | Guiding 3D structural modifications for potency optimization |
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In QSAR studies of thiazolone derivatives, a wide range of descriptors are used to model their chemical behavior and biological interactions. nih.gov
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).
Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include properties like HOMO/LUMO energies, dipole moment, and atomic charges. These are directly related to the molecule's reactivity and ability to engage in electrostatic interactions. researchgate.net
3D Descriptors: These describe the 3D structure of the molecule, including steric and surface area parameters. In CoMFA and CoMSIA, the field values at various grid points act as the descriptors.
The correlation between these descriptors and a property (e.g., binding affinity) is established using statistical methods. A strong correlation suggests that the descriptor represents a molecular feature that is important for the property . For instance, a positive correlation with a hydrophobic descriptor suggests that increasing the lipophilicity of a certain part of the molecule could lead to better activity. nih.gov
Table 2: Common Molecular Descriptors and Their Significance for Thiazolone Derivatives
| Descriptor Class | Example Descriptor | Significance and Correlation with Properties/Interactions |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges | Describes the molecule's polarity and its ability to participate in electrostatic and dipole-dipole interactions with a receptor. |
| Steric | Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, which is crucial for fitting into a binding pocket. A positive or negative correlation indicates the preference for smaller or larger substituents. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. This is important for membrane permeability and hydrophobic interactions within a receptor's active site. |
| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's chemical reactivity and its tendency to donate or accept electrons in charge-transfer interactions. researchgate.net |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds, which are key directional interactions for specific binding to biological targets. |
By carefully selecting and correlating these descriptors, QSAR models can provide valuable predictive power, accelerating the process of drug discovery and development for new thiazolone-based compounds. researchgate.net
Molecular Docking Studies
Ligand-Target Interaction Prediction at a Molecular Level
No information is available regarding molecular docking studies performed on 2(5H)-Thiazolone, 4-(1-methylhydrazino)- to predict its interactions with biological targets.
Binding Mode Analysis and Pharmacophore Generation
There are no published data on the analysis of the binding modes of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- or the generation of pharmacophore models based on its interactions.
Further research and publication in the field of computational chemistry are required before a comprehensive and scientifically accurate article on the molecular modeling of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- can be developed.
Future Directions and Emerging Methodologies in Thiazolone Research
Advancements in Sustainable Synthesis of Thiazolone Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of thiazolone derivatives to minimize environmental impact and enhance efficiency. Traditional synthetic methods often involve hazardous solvents, stoichiometric reagents, and harsh reaction conditions. Modern approaches focus on the development of more sustainable alternatives.
Key advancements include:
Multi-component Reactions (MCRs): These reactions, such as the Hantzsch thiazole (B1198619) synthesis, allow for the construction of complex thiazolone scaffolds in a single step from three or more starting materials. mdpi.com This approach improves atom economy, reduces waste, and simplifies purification processes.
Use of Greener Solvents: Researchers are exploring the use of environmentally benign solvents like water, ethanol, and supercritical fluids to replace hazardous organic solvents. For instance, some syntheses of thiazole derivatives have been successfully carried out in protic solvents. mdpi.com
Catalysis: The use of catalysts, including base catalysts or phase-transfer catalysts, can enhance reaction rates and selectivity, often under milder conditions. mdpi.com This reduces energy consumption and the formation of byproducts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, leading to significantly shorter reaction times, higher yields, and often cleaner product profiles compared to conventional heating methods.
Table 1: Comparison of Conventional and Sustainable Synthesis Methods for Thiazolone Derivatives
| Feature | Conventional Methods | Sustainable Methods |
| Solvents | Often hazardous (e.g., halogenated hydrocarbons) | Water, ethanol, ionic liquids, supercritical fluids |
| Reagents | Often stoichiometric and hazardous | Catalytic, recyclable reagents |
| Reaction Conditions | High temperatures, long reaction times | Milder conditions, microwave-assisted |
| Waste Generation | Significant | Minimized |
| Atom Economy | Lower | Higher (especially in MCRs) |
Novel Derivatization Strategies for Targeted Chemical Modifications
The biological activity of thiazolone derivatives is highly dependent on their structural features. Novel derivatization strategies are being developed to fine-tune the physicochemical and pharmacological properties of these compounds for specific therapeutic targets.
Current research focuses on:
Scaffold Hopping and Isosteric Replacement: This involves replacing parts of the thiazolone core with other heterocyclic systems or functional groups to explore new chemical space and improve properties like potency, selectivity, and metabolic stability.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, is being utilized to append various functionalities to the thiazolone scaffold with high efficiency and specificity.
Late-Stage Functionalization: This approach allows for the modification of complex thiazolone derivatives at a late stage of the synthesis, enabling the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. In the context of thiazolone research, these computational tools are being employed to:
Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel thiazolone derivatives against specific targets, helping to prioritize the synthesis of the most promising compounds.
Optimize Pharmacokinetic Properties: AI algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of thiazolone analogs, guiding the design of molecules with improved drug-like characteristics.
De Novo Drug Design: Generative models can design entirely new thiazolone-based structures with desired properties, expanding the chemical space for exploration.
High-Throughput Screening Methodologies for Chemical Exploration
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. In the exploration of thiazolone derivatives, HTS plays a crucial role in:
Identifying Initial Hits: Large and diverse libraries of thiazolone compounds can be screened against various biological targets to identify initial "hits" with promising activity.
Structure-Activity Relationship (SAR) Studies: HTS can be used to rapidly screen focused libraries of thiazolone analogs to elucidate the relationship between chemical structure and biological activity, guiding the optimization of lead compounds.
Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism assays to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target.
The integration of these advanced methodologies is poised to accelerate the discovery and development of novel thiazolone-based therapeutics with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
